molecular formula C18H18N2O4 B15019433 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B15019433
M. Wt: 326.3 g/mol
InChI Key: CTJPCWZTITUJEW-VXLYETTFSA-N
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Description

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound with a molecular weight of 326.34652 g/mol This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dimethylphenoxy group through an acetamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-formylbenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors or signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetamido-imino linkage and the dimethylphenoxy group contributes to its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H18N2O4/c1-12-3-8-16(9-13(12)2)24-11-17(21)20-19-10-14-4-6-15(7-5-14)18(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

CTJPCWZTITUJEW-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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